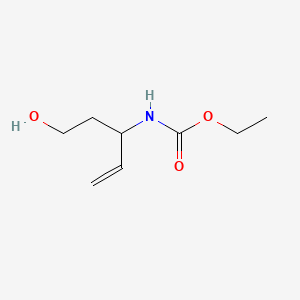
Stannous octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid . This compound forms colorless (white) crystals and is insoluble in water . It is widely used in various industries, including pharmaceuticals and cosmetics, as a thickener, film-forming polymer, and release agent .
Preparation Methods
Stannous octadecanoate can be synthesized through several methods. One common method involves the reaction of stannous oxide with isooctanoic acid in a reaction kettle. The mixture is stirred and subjected to a vacuum pump, followed by a dehydration reaction at a temperature of 115-130°C until no fraction generation occurs. The reaction is then continued for 2-3 hours, cooled, and filtered to obtain the final product . This method is advantageous due to its simplicity, high purity, and low energy consumption .
Chemical Reactions Analysis
Stannous octadecanoate undergoes various chemical reactions, including:
Oxidation: It is prone to oxidation, forming tin(IV) compounds.
Substitution: It reacts with sodium hydroxide or hydrochloric acid to form tin(II) chloride or tin(II) chloride hydroxide.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Stannous octadecanoate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in the synthesis of polymeric materials, such as polyurethanes.
Biology: It is utilized in the preparation of biosensors and other bioanalytical applications.
Medicine: It is employed in the formulation of pharmaceuticals, particularly as a stabilizer and thickener.
Industry: It is used in the production of plastics, rubber, and other materials as a catalyst and stabilizer.
Mechanism of Action
The mechanism of action of stannous octadecanoate involves its ability to act as a catalyst in various chemical reactions. The stannous ion (Sn²⁺) plays a crucial role in these processes by facilitating the formation and breaking of chemical bonds. In polymerization reactions, for example, this compound helps in the ring-opening polymerization of monomers, leading to the formation of polymers with desired properties .
Comparison with Similar Compounds
Stannous octadecanoate can be compared with other similar compounds, such as:
Stannous octoate: Another tin(II) compound used as a catalyst in polyurethane production.
Tin(II) chloride: A commonly used tin compound in various chemical reactions.
Tin(II) oxalate: Used in similar applications as a catalyst and stabilizer.
This compound is unique due to its specific fatty acid derivative structure, which imparts distinct properties such as its insolubility in water and its effectiveness as a thickener and stabilizer in various formulations .
Properties
Molecular Formula |
C36H70O4Sn |
|---|---|
Molecular Weight |
685.6 g/mol |
IUPAC Name |
di(octadecanoyloxy)tin |
InChI |
InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
CYCFYXLDTSNTGP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
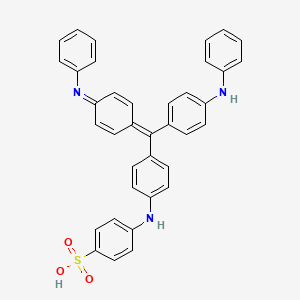
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
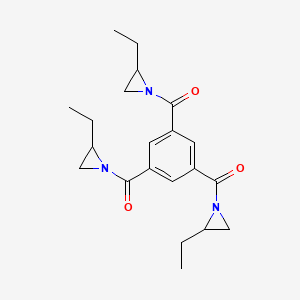
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
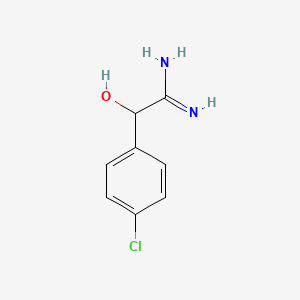

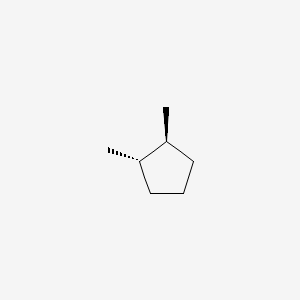
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

